trans-4-Decene
Overview
Description
trans-4-Decene: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The “trans” designation indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method for synthesizing trans-4-Decene involves the dehydration of 4-decanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and elevated temperatures to remove a water molecule from the alcohol, forming the double bond.
Elimination Reactions: Another method involves the elimination of hydrogen halides from 4-decyl halides. This reaction can be facilitated by a strong base, such as potassium hydroxide, under reflux conditions.
Industrial Production Methods:
Catalytic Cracking: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst, typically at high temperatures and pressures.
Olefins Metathesis: This method involves the redistribution of olefinic (alkene) bonds, using a catalyst such as a transition metal complex. This process can produce a mixture of alkenes, including this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Decene can undergo oxidation reactions, typically forming epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: This compound can be reduced to form alkanes. Hydrogenation using a catalyst such as palladium on carbon can convert this compound to decane.
Addition Reactions: this compound can participate in addition reactions, where reagents such as hydrogen halides (e.g., hydrogen chloride) or halogens (e.g., bromine) add across the double bond, forming haloalkanes.
Polymerization: Under certain conditions, this compound can undergo polymerization to form polyalkenes, which are useful in various industrial applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst at elevated temperatures and pressures.
Addition: Hydrogen chloride gas or bromine in an inert solvent like carbon tetrachloride at room temperature.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Decane.
Addition: Haloalkanes such as 4-chlorodecane or 4-bromodecane.
Scientific Research Applications
Chemistry:
Catalysis: trans-4-Decene is used as a model compound in studying catalytic processes, particularly in the development of new catalysts for olefin metathesis and polymerization reactions.
Organic Synthesis: It serves as a starting material for the synthesis of more complex organic molecules.
Biology and Medicine:
Biological Studies: this compound is used in studies investigating the biological activity of alkenes and their derivatives.
Pharmaceuticals: It is a precursor in the synthesis of certain pharmaceutical compounds.
Industry:
Polymer Production: this compound is used in the production of polyalkenes, which are important in the manufacture of plastics and other materials.
Lubricants: It is used as an intermediate in the production of synthetic lubricants.
Mechanism of Action
Molecular Targets and Pathways:
Catalytic Reactions: In catalytic processes, trans-4-Decene interacts with the active sites of catalysts, facilitating the breaking and forming of chemical bonds.
Biological Interactions: In biological systems, this compound can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
cis-4-Decene: The “cis” isomer of 4-Decene, where the hydrogen atoms on the double bond are on the same side, resulting in a more bent structure.
1-Decene: An isomer with the double bond at the first carbon atom, exhibiting different chemical properties and reactivity.
2-Decene: An isomer with the double bond at the second carbon atom, also showing distinct reactivity compared to trans-4-Decene.
Uniqueness:
Structural Differences: The “trans” configuration of this compound gives it a more linear structure compared to its “cis” counterpart, affecting its physical properties such as boiling point and solubility.
Reactivity: The position of the double bond in this compound influences its reactivity in chemical reactions, making it distinct from other isomers like 1-Decene and 2-Decene.
Properties
IUPAC Name |
(E)-dec-4-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871304 | |
Record name | (4E)-4-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-89-1 | |
Record name | (4E)-4-Decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19398-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-Dec-4-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4E)-4-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-dec-4-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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